Thiophene-2-acetamide
Overview
Description
Thiophene-2-acetamide is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optoelectronic Properties : Thiophene derivatives exhibit significant optoelectronic properties. For example, thiazole-based polythiophenes synthesized through amidification reactions have been studied for their conducting properties and optical band gaps, revealing potential for applications in optoelectronics (Camurlu & Guven, 2015).
Antitumor Activities : Various thiophene derivatives, including those derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, have shown high inhibitory effects against different cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010).
Synthesis and Characterization for CNS Activity : Thiophene derivatives have been synthesized and characterized for their central nervous system (CNS) depressant activity. This includes the synthesis of Schiff bases of thiophene derivatives and their evaluation for CNS activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Coordination Compounds : Thiophene-based ligands have been used in the formation of coordination compounds, with studies revealing how C–H⋯π synthons in these compounds contribute to the stabilization of their crystal structures (Khavasi et al., 2011).
Anti-Inflammatory Agents : Certain thiophene derivatives, specifically benzo[b]thiophene derivatives, have been found to possess potent anti-inflammatory activity, indicating their potential use in medical applications (Radwan, Shehab, & El-Shenawy, 2009).
Fluorescence Microscopy of Protein Aggregates : Thiophene acetates have been utilized in multimodal fluorescence microscopy for the detection and diagnosis of protein amyloid aggregates. This indicates their use in advanced biomedical imaging techniques (Gustafsson et al., 2020).
Synthesis and Applications : The synthesis methods and applications of 2-acetyl thiophene, a closely related compound, have been explored, indicating its wide use in various fields such as medicine, chemistry, and food (Cui Jin-jiu, 2006).
Mechanism of Action
Target of Action
Thiophene-2-acetamide is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They interact with various receptors, especially against cyclooxygenase (COX) and lipoxygenase (LOX) .
Mode of Action
It is known that thiophene derivatives interact with their targets, leading to various biological effects . For instance, some thiophene derivatives are known to inhibit COX and LOX enzymes, which play a crucial role in inflammation .
Biochemical Pathways
The inhibition of cox and lox enzymes by thiophene derivatives can affect the arachidonic acid pathway, which plays a significant role in inflammation .
Pharmacokinetics
The design of effective, potent, and novel agents with better pharmacodynamic and pharmacokinetic properties is a pressing need .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . For instance, they can inhibit COX and LOX enzymes, affecting the arachidonic acid pathway and leading to anti-inflammatory effects .
Action Environment
The synthesis of thiophene derivatives can be influenced by various factors, including the choice of substrates and the conditions of the reaction .
Safety and Hazards
Future Directions
Thiophene-based analogs, including thiophene-2-acetamide, have been the focus of a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring new synthetic methods and investigating the biological activities of this compound and its derivatives .
Properties
IUPAC Name |
2-thiophen-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZTFTUZUQRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196247 | |
Record name | Thiophen-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-29-4 | |
Record name | 2-Thiopheneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4461-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophen-2-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophen-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophen-2-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOPHEN-2-ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6UEJ81DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thiophene-2-acetamide contribute to the detection of β-lactamase activity?
A1: The research paper describes a method for detecting β-lactamase activity using a specific class of substrates. These substrates contain several key components, including a group recognized by β-lactamase. While the specific role of this compound isn't explicitly detailed, the researchers indicate it can function as the group recognized by β-lactamase within the substrate molecule []. Essentially, the presence of this compound allows the substrate to interact with the β-lactamase enzyme. Upon interaction, the substrate is broken down, releasing a leaving group. This leaving group then reacts with a tetrazolium salt, leading to the formation of a colored precipitate. The intensity of this color can then be measured to determine the level of β-lactamase activity present in the sample.
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